molecular formula C7H10BrClN2 B1445663 [(3-Bromophenyl)methyl]hydrazine hydrochloride CAS No. 1384427-52-4

[(3-Bromophenyl)methyl]hydrazine hydrochloride

Cat. No. B1445663
M. Wt: 237.52 g/mol
InChI Key: AYLIHWWTBWSXQA-UHFFFAOYSA-N
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Description

“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1384427-52-4. It has a molecular weight of 237.53 . It is also known as (3-Bromobenzyl)hydrazine hydrochloride .


Molecular Structure Analysis

The linear formula for “[(3-Bromophenyl)methyl]hydrazine hydrochloride” is C7H10BrClN2 .


Physical And Chemical Properties Analysis

“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Analytical Chemistry Application : A study by Afkhami & Afshar-E-Asl (2000) describes a method for determining hydrazine based on its effect on the reaction between bromate and hydrochloric acid. This method is used for the determination of hydrazine in water.

  • Synthesis of Anticonvulsant Agents : Research by Unverferth et al. (1998) involves synthesizing 3-aminopyrroles and their derivatives, including the use of hydrazine, and evaluating their anticonvulsant activity.

  • Development of Antihypertensive Agents : A study by Abdel-Wahab et al. (2008) discusses the synthesis of various compounds, including the use of hydrazine hydrate, to create potential antihypertensive α-blocking agents.

  • Pharmaceutical Research : The work of Vaickelionienė et al. (2004) involves the condensation of hydrazine derivatives, exploring their pharmaceutical applications.

  • Fluorescent Probe Development for Environmental and Biological Applications : Zhu et al. (2019) developed a fluorescent probe using a derivative of hydrazine to detect hydrazine in environmental water systems and biological samples, highlighting its use in environmental pollution studies (Zhu et al., 2019).

  • Study of Structural and Reactivity Properties of Hydrazine Derivatives for Pharmaceutical Use : Mary et al. (2021) conducted a study on the vibration, interaction, and biological activities of hydrazine derivatives, suggesting their potential in antitumor activities (Mary et al., 2021).

  • Synthesis of Bis-heterocyclic Compounds : Al-Daeif (2011) researched the synthesis of various heterocyclic derivatives using hydrazine hydrate, contributing to organic chemistry and potential pharmaceutical applications (Al-Daeif, 2011).

  • Study of Asymmetrical Azines for Antiproliferative Activities : Ganga & Sankaran (2020) synthesized asymmetrical azines, including derivatives of hydrazine, and evaluated their antiproliferative activities, indicating their potential in cancer research (Ganga & Sankaran, 2020).

Safety And Hazards

The compound is classified under the GHS06 hazard class. The hazard statements associated with it are H301-H315-H319 . The precautionary statements are P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P310+P330-P405 .

properties

IUPAC Name

(3-bromophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLIHWWTBWSXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromophenyl)methyl]hydrazine hydrochloride

CAS RN

1384427-52-4
Record name 3-Bromobenzylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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